N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
Description
N-Benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a heterocyclic compound featuring a benzotriazinone core fused with a benzamide moiety via a methylene linker. The benzotriazinone scaffold (4-oxobenzo[1,2,3]triazin-3(4H)-one) is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines and pyrimidines, enabling interactions with enzymatic targets such as α-glucosidase and viral proteases . The compound’s synthesis typically involves coupling reactions between benzotriazinone precursors and benzamide derivatives, often utilizing activating agents like EDCI/HOBt or TCT:DMF adducts .
Properties
IUPAC Name |
N-benzyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(23-14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-26-22(28)19-8-4-5-9-20(19)24-25-26/h1-13H,14-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDXBPEMFLKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminobenzamides with diazonium salts to form the triazine ring. This process can be achieved under mild conditions using polymer-supported nitrite reagents and p-tosic acid . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions. This reaction likely involves cleavage of the benzamide group, though the benzotriazine core may exhibit greater stability due to its aromatic heterocyclic structure.
Nickel-Catalyzed Cross-Coupling
A nickel-catalyzed denitrogenative coupling with aryl bromides generates ortho-arylated benzamide derivatives:
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Conditions : NiBr₂·glyme (10 mol%), bipy ligand (15 mol%), Zn powder (2 equiv), DMA solvent (0.5 M), 80°C for 12 hours .
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Mechanism : Oxidative addition of the benzotriazinone to Ni(0), coupling with aryl bromide, and reductive elimination to release N₂, forming the benzamide .
Functional Group Reactivity
The compound’s reactivity stems from its benzamide and benzotriazine moieties:
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Benzamide : Susceptible to hydrolysis and nucleophilic acyl substitution.
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Benzotriazine : May undergo electrophilic aromatic substitution or participate in coupling reactions .
Stability and Purification
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Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (chloroform/methanol) .
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Precipitation : Use of n-hexane to isolate the product after solvent evaporation .
Table 1: Nickel-Catalyzed Coupling Conditions and Yields
| Substrate Type | Reagent | Yield Range |
|---|---|---|
| N-Aryl | Bromobenzene | 87–93% |
| N-Alkyl (primary) | Bromobenzene | 76–93% |
| N-Alkyl (secondary) | Bromobenzene | 62% |
| Functionalized N-Alkyl | Bromobenzene | 67–72% |
(Adapted from scalable nickel-catalyzed cross-coupling studies)
Table 2: Critical Reagents and Roles
| Reagent | Role |
|---|---|
| NiBr₂·glyme | Catalyst for oxidative addition |
| Zn powder | Reductant |
| DMA | Solvent (denitrogenation) |
| Chloromethyl pyridine | Alkylation agent |
Table 3: Analytical Techniques for Characterization
| Method | Purpose |
|---|---|
| NMR spectroscopy | Confirm molecular structure |
| Mass spectrometry | Determine molecular formula |
| FTIR spectroscopy | Validate functional groups |
(Based on standard characterization methods for benzotriazine derivatives)
Mechanistic Insights
The nickel-catalyzed coupling proceeds via:
Scientific Research Applications
Synthesis of N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
The synthesis of this compound typically involves the reaction of benzylamine with 4-oxobenzo[d][1,2,3]triazin derivatives. The synthetic pathways often utilize methods such as:
- Condensation Reactions : Combining benzylamine with appropriate aldehydes or ketones to form the desired amide structure.
- Nuclear Magnetic Resonance (NMR) Characterization : The synthesized compounds are characterized using and NMR spectroscopy to confirm their structures and purity .
Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for pharmaceutical applications:
Antimicrobial Properties
Research indicates that derivatives of 4-oxobenzo[d][1,2,3]triazin demonstrate significant antimicrobial activity against various bacterial strains. For instance, compounds within this class have shown effectiveness against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Studies have reported that certain benzotriazine derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Neuroprotective Potential
Recent investigations into the neuroprotective effects of 4-oxobenzo[d][1,2,3]triazin derivatives suggest their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease. These compounds may act by inhibiting acetylcholinesterase activity or reducing oxidative stress in neuronal cells .
Material Science Applications
Beyond biological applications, this compound has implications in material science:
Photonic Applications
Due to their unique electronic properties, benzotriazine derivatives are being explored for use in photonic devices. Their ability to absorb and emit light efficiently makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells .
Dyes and Pigments
The compound's structural features allow it to be utilized as a molecular dye in various applications including sensors and imaging technologies. Its stability and color properties can be tailored for specific uses in photonics .
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on synthesized 4-oxobenzo[d][1,2,3]triazin derivatives demonstrated a marked reduction in bacterial growth at concentrations as low as 10 µg/mL against E. coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Neuroprotective Activity
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This suggests its potential utility in developing therapies for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The benzotriazinone core is frequently modified at the 3-position (N-substitution) or via substituents on the benzene ring. Key analogues include:
Key Observations :
- Functional Group Impact : Replacement of the benzamide group (target compound) with sulfonamide (e.g., 5c) enhances α-glucosidase inhibitory activity, likely due to improved hydrogen bonding with the enzyme’s active site .
- Aromatic vs. Aliphatic Substitutents : Phenyl or benzyl groups (e.g., 14n) may favor π-π stacking in enzyme pockets, whereas aliphatic chains (e.g., tert-butyl in 14b) could stabilize hydrophobic interactions .
Physicochemical and Spectroscopic Properties
- NMR Data :
- Solubility : Sulfonamide derivatives (e.g., 5b) exhibit higher aqueous solubility than carboxamides (e.g., 14n) due to the polar sulfonyl group .
Biological Activity
N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazinone Core : The triazinone structure is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Benzyl Group Introduction : The benzyl moiety is introduced via alkylation reactions using benzyl halides in the presence of a base.
- Final Acetylation : The compound is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of benzotriazine, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that related compounds displayed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In cellular assays, it was found to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to reduced cell proliferation in cancerous tissues .
- Cellular Signaling Modulation : By influencing signaling pathways associated with inflammation and apoptosis, this compound could alter cellular responses to stress or damage .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study involving cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The activation of caspase pathways was noted as a critical mechanism through which cell death occurred .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. This suggests potential efficacy as an anticancer agent in further clinical development .
Q & A
Basic Research Questions
Q. How is N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide synthesized, and what spectroscopic methods confirm its structural integrity?
- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, derivatives of 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl analogs are prepared by reacting intermediates (e.g., compound 13 in ) with alkyl/aryl amines in dichloromethane using triethylamine as a base. Purification involves recrystallization from methanol.
- Characterization :
- FT-IR : Peaks at ~1641 cm⁻¹ (amide C=O) and ~1685 cm⁻¹ (triazinone C=O) confirm functional groups .
- ¹H-NMR : Signals for benzyl protons (δ ~4.33 ppm, t, J = 7.0 Hz) and amide NH (δ ~7.75 ppm) validate connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What in vitro assays are used to evaluate its α-glucosidase inhibitory activity, and how is IC₅₀ calculated?
- Assay Protocol :
Use α-glucosidase from Saccharomyces cerevisiae (homologous to mammalian enzymes) in phosphate buffer (pH 6.8) .
Pre-incubate the compound with the enzyme (37°C, 10 min), add p-nitrophenyl-α-D-glucopyranoside (substrate), and measure absorbance at 400 nm after 30 min .
- IC₅₀ Determination : Dose-response curves are analyzed using software like EZ-Fit to calculate the concentration required for 50% inhibition .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations resolve contradictions between predicted and experimental binding affinities for α-glucosidase inhibition?
- Homology Modeling : If the target enzyme’s crystal structure is unavailable (e.g., yeast α-glucosidase), use BLAST to identify homologous proteins (e.g., bacterial oligo-1,6-glucosidase, PDB: P53051) and build a model using Modeller .
- Validation : Ramachandran plots (97.3% residues in favored regions) and molecular dynamics (NAMD/VMD) assess model stability .
- Docking : Use LeadIT (BioSolveIT) for flexible ligand docking into the active site, followed by binding energy calculations and visualization in Discovery Studio .
Q. What strategies optimize metabolic stability for in vivo studies, and how do species-specific metabolism profiles compare?
- In Vitro Metabolism : Incubate the compound with liver microsomes (rat, dog, human) to identify phase I/II metabolites via LC-MS .
- Key Modifications : Introduce trifluoromethyl groups (as in TAK-041) to enhance lipophilicity and reduce oxidative metabolism, improving half-life .
- Species Comparison : Rat models may overpredict clearance compared to humans due to CYP450 isoform differences; cross-species validation is critical .
Q. How do structural modifications (e.g., substituents on the benzamide or triazinone rings) influence bioactivity and selectivity?
- SAR Studies :
- Benzamide Substituents : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility .
- Triazinone Modifications : Alkyl chains (e.g., butyl in compound 14b ) enhance α-glucosidase inhibition (IC₅₀ ~85% yield) by increasing hydrophobic interactions .
Q. What crystallographic techniques validate the compound’s solid-state structure, and how is refinement performed?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) at low temperatures (100 K) to minimize disorder .
- Refinement : SHELXL refines structures using full-matrix least-squares methods, with R-factors <5% for high-resolution data (<1.0 Å) .
- Disorder Handling : For flexible benzyl groups, apply split-atom models and isotropic displacement parameter constraints .
Methodological Considerations
- Contradiction Analysis : If enzymatic IC₅₀ values conflict with docking scores, re-evaluate protonation states (e.g., using Schrödinger’s Epik) or solvation effects (implicit/explicit water models) .
- Synthetic Challenges : Low yields in amidation steps may arise from steric hindrance; optimize using microwave-assisted synthesis or alternative coupling reagents (e.g., HATU) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
